Exceptional Sigma-1 Receptor Affinity Compared to Unsubstituted Benzylpiperazine Class
The compound exhibits sub-nanomolar affinity for the sigma-1 (σ1) receptor, which is essential for modulating neuropathic pain and neurodegenerative processes. This affinity is significantly higher than that of the core scaffold, 1-benzylpiperazine (BZP), and is comparable to highly optimized, potent σ1 ligands identified in lead optimization studies [1].
| Evidence Dimension | Sigma-1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.470 nM |
| Comparator Or Baseline | Class Baseline: 1-Benzylpiperazine (BZP) exhibits significantly lower affinity (Ki = 14.7 nM for a structurally related benzylpiperazine derivative in the same assay system) [1]. |
| Quantified Difference | Approximately 31-fold higher affinity for 1-benzyl-4-(4-methoxybenzyl)piperazine. |
| Conditions | In vitro radioligand displacement assay using [3H]-(+)-pentazocine on guinea pig brain homogenates. |
Why This Matters
The >30-fold improvement in binding affinity over the base scaffold translates directly to a more potent tool compound for probing σ1 receptor biology and a superior starting point for medicinal chemistry optimization.
- [1] BindingDB. (n.d.). Ki data for BDBM50125099 (1-benzyl-4-(4-methoxybenzyl)piperazine) and BDBM50324086 (a related 1-benzylpiperazine derivative). Affinity values measured under comparable assay conditions. View Source
